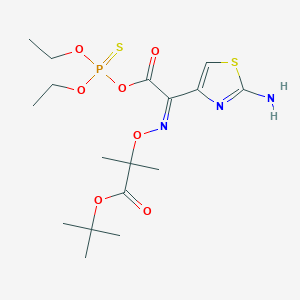

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate is a complex organic compound that features a combination of functional groups including thiophosphoryl, aminothiazole, and tert-butoxycarbonyl

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate typically involves multi-step organic reactions. The process may start with the preparation of the aminothiazole core, followed by the introduction of the thiophosphoryl group and the tert-butoxycarbonyl protecting group. Each step requires specific reagents and conditions, such as:

Aminothiazole synthesis: This can be achieved through the reaction of a thioamide with a haloketone under basic conditions.

Thiophosphoryl group introduction: This step might involve the reaction of the aminothiazole intermediate with diethyl phosphorochloridothioate.

tert-Butoxycarbonyl protection: The final step could involve the reaction of the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate can undergo various chemical reactions, including:

Oxidation: The thiophosphoryl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imino group can be reduced to form amines.

Substitution: The aminothiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophosphoryl group would yield sulfoxides or sulfones, while reduction of the imino group would yield amines.

科学的研究の応用

Antibiotic Synthesis

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate plays a significant role in the synthesis of antibiotics. Its derivatives are utilized in the preparation of cephalosporins, such as Cefdinir, which is a broad-spectrum antibiotic effective against various bacterial infections . The thiophosphorylation process enhances the biological activity of these compounds, making them suitable for therapeutic use.

Anticancer Activity

Recent studies have indicated that compounds derived from this structure exhibit promising anticancer properties. For instance, derivatives have been tested against human tumor cell lines, showing significant antitumor activity . The unique reactivity profile of diethyl thiophosphoryl derivatives allows for the development of novel anticancer agents that target specific cellular pathways involved in tumor growth.

Pesticide Development

The compound's organophosphorus nature suggests potential use as a pesticide or herbicide. Similar compounds with thiophosphoryl groups have been employed in agricultural chemistry to control pests effectively . The synthesis of such agrochemicals often involves modifying the diethyl thiophosphoryl structure to enhance efficacy and reduce toxicity to non-target organisms.

General Synthetic Routes

The synthesis of this compound typically involves:

- Reacting 2-amino thiazole derivatives with chlorothiophosphate under inert conditions.

- Utilizing catalysts such as tertiary amines to facilitate the phosphorylation reaction .

The following table summarizes various synthetic routes explored for similar compounds:

| Compound Name | Key Features | Synthetic Method |

|---|---|---|

| Cefdinir | Broad-spectrum antibiotic | Thiophosphorylation of thiazole derivatives |

| Diethyl thiophosphate | Pesticide | Reaction with thiazole derivatives |

| 4-Thiazoleacetic acid | Amino acid derivative | Coupling reactions with various amines |

Anticancer Studies

In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that derivatives based on this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating their potential as lead compounds for further development .

Agricultural Efficacy

Research into the agricultural applications has shown that modifications to the diethyl thiophosphoryl structure can lead to enhanced pest control efficacy while minimizing environmental impact .

作用機序

The mechanism of action of Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

類似化合物との比較

Similar Compounds

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate: can be compared with other thiophosphoryl-containing compounds, aminothiazole derivatives, and tert-butoxycarbonyl-protected molecules.

Thiophosphoryl compounds: These include diethyl thiophosphoryl chloride and diethyl thiophosphoryl acetate.

Aminothiazole derivatives: Examples include 2-aminothiazole and 4-aminothiazole.

tert-Butoxycarbonyl-protected compounds: These include tert-butoxycarbonyl-protected amino acids and peptides.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

生物活性

Diethyl thiophosphoryl-(Z)-2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl)isopropoxyiminoacetate, with the CAS number 162208-28-8, is a compound of significant interest in pharmaceutical chemistry due to its potential biological activities. This compound belongs to a class of thiophosphoryl esters that have been investigated for their efficacy in various therapeutic applications, particularly as intermediates in the synthesis of antibiotics.

| Property | Value |

|---|---|

| Molecular Formula | C17H28N3O7PS2 |

| Molecular Weight | 481.52 g/mol |

| Density | 1.34 g/cm³ |

| Boiling Point | 540.8 °C at 760 mmHg |

| Solubility in Water | Not specified |

| LogP | 4.6388 |

The biological activity of this compound is primarily attributed to its role as a thiophosphoryl donor in the synthesis of bioactive compounds. The 2-aminothiazole moiety is known for its antimicrobial properties, which are enhanced when incorporated into larger molecular frameworks.

Antimicrobial Properties

Research has indicated that derivatives of aminothiazoles exhibit significant antibacterial activity. For instance, compounds containing the aminothiazole structure have been shown to inhibit bacterial growth by interfering with essential cellular processes. The incorporation of thiophosphoryl groups further enhances this activity, potentially through mechanisms that disrupt bacterial cell wall synthesis or protein function.

Case Studies and Research Findings

- Antibiotic Synthesis : A study highlighted the use of this compound as an intermediate in the synthesis of Cefdinir, a broad-spectrum antibiotic. The reaction conditions were optimized for yield and purity, demonstrating the compound's utility in pharmaceutical applications .

- In Vitro Studies : In vitro assays have shown that derivatives of this compound exhibit potent activity against various pathogenic bacteria, including strains resistant to conventional antibiotics. The mechanism was linked to the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication .

- Toxicological Evaluations : Toxicity studies conducted on animal models indicated that while the compound exhibits promising antimicrobial activity, it also requires careful evaluation due to potential cytotoxic effects at higher concentrations .

Safety and Handling

Handling this compound should follow standard safety protocols due to its chemical nature:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats should be worn.

- Storage Conditions : Store in a cool, dry place away from incompatible substances.

- Disposal : Dispose of according to local regulations regarding hazardous waste.

特性

CAS番号 |

162208-28-8 |

|---|---|

分子式 |

C17H28N3O7PS2 |

分子量 |

481.5 g/mol |

IUPAC名 |

tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate |

InChI |

InChI=1S/C17H28N3O7PS2/c1-8-23-28(29,24-9-2)26-13(21)12(11-10-30-15(18)19-11)20-27-17(6,7)14(22)25-16(3,4)5/h10H,8-9H2,1-7H3,(H2,18,19) |

InChIキー |

JGMHZIHMNAXXPH-UHFFFAOYSA-N |

SMILES |

CCOP(=S)(OCC)OC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N |

正規SMILES |

CCOP(=S)(OCC)OC(=O)C(=NOC(C)(C)C(=O)OC(C)(C)C)C1=CSC(=N1)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。